N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
Description
N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group and a 2-chloro-5-(trifluoromethyl)phenyl moiety. The thiadiazole ring, known for its electron-deficient nature, enhances metabolic stability and bioavailability in medicinal chemistry applications. The trifluoromethyl group contributes to lipophilicity and resistance to oxidative degradation, while the chloro substituent may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O2S2/c1-8(2)5-12(25)22-14-23-24-15(28-14)27-7-13(26)21-11-6-9(16(18,19)20)3-4-10(11)17/h3-4,6,8H,5,7H2,1-2H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXLHEXTPHFRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound 3a : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide
- Structural Similarities : Shares the thiadiazole core and a thioether-linked acetamide group.
- Key Differences : Replaces the trifluoromethylphenyl group with a 4-chlorophenyl-oxadiazole moiety. The benzylthio group increases hydrophobicity compared to the target compound’s methylbutanamide chain.
- Synthesis : Prepared via refluxing with potassium carbonate in acetone, a method applicable to the target compound .
Compound I : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine
- Structural Similarities : Contains a chlorophenylamine group attached to thiadiazole.
- Key Differences : Lacks the acetamide bridge and trifluoromethyl group. The 3-phenylpropyl chain enhances lipophilicity but may reduce target specificity.
- Synthesis : Utilizes POCl3-mediated cyclization, a harsher method compared to the target’s likely route .
Thiadiazole Derivatives with Amide Linkages
N-R-2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)acetamides
- Structural Similarities : Features a thioacetamide bridge and heterocyclic substituents (triazole/pyrazole).
- Activity : Demonstrates antimicrobial efficacy, highlighting the role of amide linkages in bioactive compounds .
Trifluoromethyl-Substituted Analogues
This group also increases resistance to cytochrome P450-mediated oxidation, a critical advantage in drug design .
Structural and Pharmacological Implications
Table 1: Comparative Analysis of Key Features
Key Observations :
Synthetic Flexibility : Thiadiazole derivatives are synthesized via diverse routes, with K2CO3-mediated reactions being milder than POCl3 methods .
Trifluoromethyl Groups: Increase lipophilicity and metabolic stability compared to non-fluorinated analogues. Amide Bridges: Improve solubility and facilitate hydrogen bonding with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
